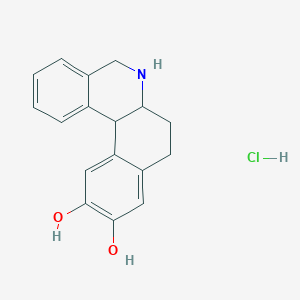
Dihydrexidine (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrexidine (hydrochloride) is a potent and selective full agonist at the dopamine D1 and D5 receptors. It has approximately 10-fold selectivity for D1 and D5 over the D2 receptor . This compound has been investigated for its potential therapeutic effects in treating neurological conditions such as Parkinson’s disease and schizophrenia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrexidine (hydrochloride) involves multiple steps, starting from commercially available precursors. The key steps include the formation of the hexahydrobenzo[a]phenanthridine core and subsequent functionalization to introduce the hydroxyl groups at the 10 and 11 positions .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including catalytic hydrogenation and selective oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrexidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones from oxidation and dehydroxylated derivatives from reduction .
Applications De Recherche Scientifique
Dihydrexidine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool to study dopamine receptor interactions and signaling pathways.
Biology: Investigated for its effects on neuronal signaling and neuroprotection.
Medicine: Explored as a potential therapeutic agent for Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mécanisme D'action
Dihydrexidine (hydrochloride) exerts its effects by selectively binding to and activating dopamine D1 and D5 receptors. This activation leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP levels, which in turn modulates various downstream signaling pathways involved in neuronal function and behavior . The compound’s selectivity for D1 and D5 receptors over D2 receptors is due to its unique binding affinity and functional selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxanthrine: An oxygen bioisostere of dihydrexidine with greater selectivity for the D1 dopamine receptor.
SKF 38393: Another D1 receptor agonist used in research to study dopamine receptor functions.
Uniqueness
Dihydrexidine (hydrochloride) is unique due to its high potency and selectivity for D1 and D5 receptors, making it a valuable tool in both research and potential therapeutic applications. Its ability to selectively activate D1 and D5 receptors without significant activity at D2 receptors sets it apart from other dopamine receptor agonists .
Propriétés
Formule moléculaire |
C17H18ClNO2 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H |
Clé InChI |
IJYUPBNUPIRQEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















